molecular formula C11H16N2O2 B1419015 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1157394-06-3

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1419015
M. Wt: 208.26 g/mol
InChI Key: LSVWZGCNANSDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1157394-06-3 . It has a molecular weight of 208.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is 1S/C11H16N2O2/c1-13-7-9 (11 (14)15)10 (12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3, (H,14,15) . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid are not mentioned in the available resources, pyrazole compounds in general have been involved in various reactions . These include reactions with dialkyl azodicarboxylates, arylhydrazines, and aryl triflates .


Physical And Chemical Properties Analysis

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a powder at room temperature .

Scientific Research Applications

  • Functionalization and Theoretical Studies :

    • 1H-pyrazole-3-carboxylic acid derivatives were used in studies examining functionalization reactions. For instance, reactions of these compounds with various binucleophiles like 1,2-diaminoethane or 2-amino-2-methylpropanol led to the formation of corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives. These reactions were explored both experimentally and through theoretical calculations (Yıldırım, Kandemirli, & Akçamur, 2005).
  • Structural and Luminescence Properties :

    • Studies on the structural and luminescence properties of coordination polymers constructed from 1H-pyrazole-4-carboxylic acid derivatives have been conducted. These polymers exhibit interesting properties such as chiral 2D networks and 3D supramolecular structures, which are significant for material science research (Cheng et al., 2017).
  • Crystal Structures and Coordination Complexes :

    • Research on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlighted the formation of mononuclear chelate complexes. These studies are crucial for understanding the coordination chemistry of these compounds (Radi et al., 2015).
  • Spectral and Theoretical Investigations :

    • Investigations combining experimental and theoretical approaches have been conducted on biologically important pyrazole-4-carboxylic acid derivatives. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, which are vital for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).
  • Synthesis and Improvement Techniques :

    • Research has been conducted on the improved synthesis techniques for 1H-pyrazole-4-carboxylic acid, enhancing the yield and purity of the compound. This is significant for the efficient production and utilization of these compounds in various applications (Dong, 2011).
  • Electrosynthesis and Corrosion Inhibition :

    • Studies on the electrosynthesis of 4-chloropyrazolecarboxylic acids and their use as corrosion inhibitors for steel in acidic environments have been conducted. These findings are particularly relevant for industrial applications where corrosion resistance is critical (Lyalin, Petrosyan, & Ugrak, 2009).
  • Peptide Bond Replacements :

    • Research on the use of pyrazole derivatives as peptide bond replacements in the synthesis of orthogonally protected amino acids and peptides has been explored. This is significant for pharmaceutical and biochemical research (Jones, Seager, & Elsegood, 2011).

Safety And Hazards

The safety information for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-cyclohexyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVWZGCNANSDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.